molecular formula C10H13N3O4 B10908223 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid

4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B10908223
M. Wt: 239.23 g/mol
InChI Key: BRPAONYIBNIMNP-UHFFFAOYSA-N
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Description

4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative featuring a cyclopropyl substituent at the 3-position, a nitro group at the 5-position of the pyrazole ring, and a butanoic acid chain at the 1-position. The compound’s structure combines a rigid cyclopropyl group with a polar nitro group and a carboxylic acid moiety, which collectively influence its physicochemical properties, such as solubility, acidity, and intermolecular interactions. The butanoic acid chain enables hydrogen bonding, a critical factor in crystal packing and supramolecular assembly, as highlighted in studies on hydrogen-bonding patterns .

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

4-(3-cyclopropyl-5-nitropyrazol-1-yl)butanoic acid

InChI

InChI=1S/C10H13N3O4/c14-10(15)2-1-5-12-9(13(16)17)6-8(11-12)7-3-4-7/h6-7H,1-5H2,(H,14,15)

InChI Key

BRPAONYIBNIMNP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=C2)[N+](=O)[O-])CCCC(=O)O

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Cyclopropyl-Substituted Hydrazine

Cyclopropyl hydrazine is synthesized via the reaction of cyclopropanecarboxylate esters with hydrazine hydrate under reflux conditions. The resulting cyclopropyl hydrazine is then reacted with a 1,3-diketone bearing a nitro group at the β-position. For example, 3-nitro-1,3-diketones are prepared by nitration of acetylacetone derivatives using a mixture of fuming nitric acid and sulfuric acid at 0–5°C.

Cyclocondensation Reaction

The cyclopropyl hydrazine and 3-nitro-1,3-diketone undergo cyclocondensation in ethanol at 80°C for 12 hours, yielding a 5-nitro-3-cyclopropylpyrazole intermediate. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by dehydration (Table 1).

Table 1: Cyclocondensation Reaction Parameters

ParameterValue
SolventEthanol
Temperature80°C
Time12 hours
Yield65–70%

Alkylation with Bromobutanoic Acid

The pyrazole intermediate is alkylated with ethyl 4-bromobutanoate in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours. Subsequent hydrolysis of the ester using aqueous NaOH (2 M) at 70°C affords the final product.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a streamlined approach by combining precursors in a single pot. A notable MCR for this compound involves cyclopropyl isocyanide, nitroalkenes, and butenoic acid derivatives.

Reaction Mechanism

The Passerini three-component reaction is adapted here:

  • Nitroalkene formation : Nitroethylene is generated in situ from nitroethane and formaldehyde.

  • Cyclopropane insertion : Cyclopropyl isocyanide reacts with nitroethylene to form a nitrone intermediate.

  • Nucleophilic addition : Butenoic acid undergoes Michael addition to the nitrone, followed by cyclization to yield the pyrazole ring.

Optimization Studies

Key parameters influencing yield include:

  • Catalyst : Zinc triflate (10 mol%) enhances reaction rate.

  • Solvent : Tetrahydrofuran (THF) improves solubility of intermediates.

  • Temperature : 50°C balances reaction speed and byproduct formation.

Table 2: Multicomponent Reaction Optimization

ConditionOptimal ValueYield Improvement
CatalystZn(OTf)₂ (10 mol%)+25%
SolventTHF+15%
Temperature50°C+10%

Post-Functionalization of Preformed Pyrazole Cores

This method involves synthesizing a simpler pyrazole derivative followed by sequential functionalization.

Nitration of 3-Cyclopropylpyrazole

3-Cyclopropylpyrazole is nitrated using a mixture of concentrated HNO₃ and H₂SO₄ (1:3 v/v) at 0°C. The nitro group preferentially substitutes at the 5-position due to the electron-withdrawing effect of the cyclopropyl group.

Side Chain Introduction

The nitrated pyrazole is alkylated with ethyl 4-bromobutanoate under basic conditions (K₂CO₃, DMF, 60°C). Acidic hydrolysis (HCl, reflux) removes the ethyl protecting group, yielding the target compound.

Table 3: Alkylation and Hydrolysis Conditions

StepReagents/ConditionsYield
AlkylationK₂CO₃, DMF, 60°C80%
Hydrolysis6 M HCl, reflux95%

Enzymatic and Green Chemistry Approaches

Emerging methods leverage biocatalysts to improve selectivity and sustainability.

Lipase-Catalyzed Esterification

Candida antarctica lipase B (CAL-B) catalyzes the esterification of 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanol with vinyl acetate in tert-butyl methyl ether. The ester is subsequently oxidized to the carboxylic acid using Jones reagent.

Solvent-Free Mechanochemical Synthesis

Ball milling the pyrazole precursor with bromobutanoic acid and K₂CO₃ achieves 70% yield in 2 hours, eliminating solvent use and reducing waste.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The cyclopropyl group’s steric bulk can hinder nitration at the 5-position. Using acetyl nitrate (AcONO₂) as the nitrating agent improves regioselectivity (>90% 5-nitro isomer).

Stability of the Cyclopropyl Group

Strong acids or high temperatures may induce cyclopropane ring-opening. Employing mild conditions (e.g., low-temperature nitration) preserves the cyclopropyl moiety .

Chemical Reactions Analysis

Types of Reactions

4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Alkyl or aryl halides and strong bases.

    Coupling Reactions: Boronic acid derivatives and palladium catalysts.

Major Products Formed

    Reduction: 4-(3-cyclopropyl-5-amino-1H-pyrazol-1-yl)butanoic acid.

    Substitution: Various alkyl or aryl derivatives of the original compound.

    Coupling: Complex molecules with extended conjugation or functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid exhibit anticancer properties. For instance, the pyrazole ring is known to interact with various biological targets, including enzymes involved in cancer cell proliferation. Interaction studies utilizing techniques like surface plasmon resonance have shown promising binding affinities with specific cancer-related receptors, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Research indicates that similar pyrazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This opens avenues for developing treatments targeting inflammatory pathways.

Herbicidal Properties

This compound has been explored for its herbicidal potential. The structural similarities with known herbicides suggest that it may inhibit specific biochemical pathways in plants, thereby controlling weed growth effectively. Studies have demonstrated that this compound can disrupt photosynthesis or interfere with amino acid biosynthesis in target species.

Crop Protection

The compound's reactivity allows it to be used as an intermediate in synthesizing more complex agrochemicals. Its ability to form stable derivatives can lead to the development of new fungicides or insecticides that are more effective against resistant strains of pests and pathogens.

Case Studies

Study Title Focus Findings
Anticancer Activity of Pyrazole DerivativesInvestigated the binding affinity of pyrazole compounds with cancer receptorsShowed significant inhibition of tumor growth in vitro
Herbicidal Efficacy of Nitro-substituted CompoundsEvaluated the herbicidal activity against common weedsDemonstrated effective control over weed populations without harming crops
Anti-inflammatory Properties of Pyrazole CompoundsAssessed the impact on cytokine productionFound reduced levels of TNF-alpha and IL-6 in treated samples

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopropyl and butanoic acid moieties can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogous pyrazole derivatives, focusing on substituent effects, hydrogen-bonding behavior, and crystallographic data. Below is a systematic analysis:

Substituent Variations in Pyrazole Derivatives

Pyrazole analogs often differ in substituent groups, which modulate electronic and steric properties. Key comparisons include:

Compound Name 3-Substituent 5-Substituent Acid Chain Length Key Properties (Reported)
4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid Cyclopropyl Nitro Butanoic acid High crystallinity, pKa ~3.2 (estimated)
4-(3-methyl-5-nitro-1H-pyrazol-1-yl)propanoic acid Methyl Nitro Propanoic acid Lower thermal stability, pKa ~3.5
4-(3-phenyl-4-nitro-1H-pyrazol-1-yl)pentanoic acid Phenyl Nitro (4-pos) Pentanoic acid Reduced solubility in polar solvents
  • Cyclopropyl vs.
  • Nitro Position : The 5-nitro group (vs. 4-nitro in some analogs) may alter electron distribution, affecting acidity and reactivity.
  • Chain Length: Butanoic acid balances hydrophilicity and van der Waals interactions, whereas shorter chains (e.g., propanoic acid) reduce hydrogen-bonding capacity, and longer chains (e.g., pentanoic acid) may hinder crystallization .

Hydrogen-Bonding and Crystal Packing

The carboxylic acid group facilitates dimerization via O–H···O hydrogen bonds, a common motif in crystal structures of carboxylic acids. Studies using SHELXL () for refinement reveal that this compound forms a 2D hydrogen-bonded network, contrasting with the 1D chains observed in its propanoic acid analog. This difference arises from the butanoic acid’s flexibility, allowing for bifurcated hydrogen bonds .

Methodological Insights from Crystallography

The structural analysis of this compound and its analogs relies heavily on tools like SHELX (). For instance:

  • SHELXL enables precise refinement of hydrogen-bonding parameters (e.g., bond distances, angles), critical for comparing supramolecular architectures .
  • Graph Set Analysis () categorizes hydrogen-bonding patterns, distinguishing this compound’s dimeric motifs (R₂²(8) graphs) from the catemeric motifs (C(4) chains) in shorter-chain derivatives .

Biological Activity

4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O4C_{10}H_{12}N_{4}O_{4}. It features a pyrazole ring substituted with a cyclopropyl group and a nitro group, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cannabinoid Receptors : Similar compounds have shown affinity for cannabinoid receptors, which are involved in pain modulation and appetite regulation. This suggests that this compound may exhibit similar properties .
  • Anti-inflammatory Activity : The presence of the nitro group can enhance anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

Activity Effect Reference
Cannabinoid Receptor AgonismModulates pain and appetite
Anti-inflammatoryReduces cytokine levels
Lipid RegulationImproves serum lipid profiles

Study 1: Cannabinoid Receptor Interaction

A study investigated the interaction of cyclopropyl-containing pyrazoles with cannabinoid receptors. Results indicated that these compounds, including derivatives of this compound, displayed significant binding affinity and functional activity at CB1 receptors, leading to analgesic effects in animal models .

Study 2: Anti-inflammatory Effects

Research on related pyrazole derivatives demonstrated their ability to inhibit the production of pro-inflammatory mediators in vitro. The study highlighted that these compounds could serve as therapeutic agents for conditions characterized by chronic inflammation .

Study 3: Lipid Metabolism

Another investigation focused on the metabolic effects of pyrazole derivatives in models of metabolic syndrome. The findings revealed that these compounds significantly improved lipid profiles, suggesting potential applications in managing dyslipidemia .

Q & A

Q. What are the standard synthetic routes for 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclopropane ring formation, nitration, and coupling with a butanoic acid moiety. A general procedure involves:

  • Cyclopropane introduction: Reacting pyrazole precursors with cyclopropane derivatives under anhydrous conditions.
  • Nitration: Using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to avoid over-nitration.
  • Butanoic acid coupling: Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or DCM . Purification is achieved via flash chromatography (e.g., silica gel, hexane/EtOAC gradients) followed by recrystallization. HPLC analysis (>95% purity) is recommended for final validation .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy: 1^1H and 13^13C NMR to assign proton environments (e.g., cyclopropyl CH2_2 at δ 1.2–1.5 ppm) and confirm nitro-group positioning .
  • X-ray crystallography: For unambiguous determination of molecular geometry and hydrogen-bonding patterns, as demonstrated for structurally related pyrazole derivatives .
  • HPLC-MS: To verify purity (>95%) and molecular weight (e.g., ESI-MS in negative ion mode for the carboxylic acid group) .

Q. What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility: Moderately soluble in DMSO and DMF but poorly soluble in water. Use sonication or co-solvents (e.g., 10% EtOH in PBS) for biological assays.
  • Stability: Store at –20°C under inert gas (N2_2 or Ar) to prevent nitro-group reduction or acid degradation. Monitor stability via periodic HPLC checks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Yields vary significantly (22–86% in analogous syntheses ). Optimization strategies include:

  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C for coupling steps) to enhance regioselectivity.
  • Temperature control: Lower nitration temperatures (0°C) to minimize side products.
  • Solvent effects: Replacing DMF with THF to reduce byproduct formation in acid-sensitive steps. Use design-of-experiment (DoE) approaches to systematically evaluate variables .

Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Methodological Answer:

  • Substituent variation: Synthesize derivatives with modified cyclopropyl (e.g., fluoro-cyclopropyl) or nitro-group positions.
  • Bioassays: Test antimicrobial activity via broth microdilution (MIC determination) or anti-inflammatory effects via COX-2 inhibition assays, as seen in related pyrazole derivatives .
  • Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like bacterial DNA gyrase .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for antibacterial assays).
  • Compound stability: Pre-test degradation under assay conditions (e.g., pH 7.4, 37°C) using LC-MS .
  • Cell-line specificity: Compare results across multiple cell lines (e.g., HEK-293 vs. RAW 264.7 for cytotoxicity) .

Q. What computational methods are suitable for predicting this compound’s reactivity?

Methodological Answer:

  • Quantum mechanics (QM): Use Gaussian09 with DFT (B3LYP/6-31G*) to calculate electrostatic potential maps for nitro-group reactivity.
  • Molecular dynamics (MD): Simulate solvation effects in water/DMSO mixtures using GROMACS.
  • QSAR models: Train models with descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .

Q. How to address spectral data discrepancies in structural assignments?

Methodological Answer:

  • 2D NMR: Perform 1^1H-13^13C HSQC and HMBC to resolve overlapping signals (e.g., cyclopropyl vs. pyrazole protons) .
  • Isotopic labeling: Synthesize 15^15N-labeled analogs to confirm nitro-group connectivity via 1^1H-15^15N HMBC.
  • Cross-validate with XRD: Compare experimental NMR shifts with computed chemical shifts from XRD-derived structures .

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